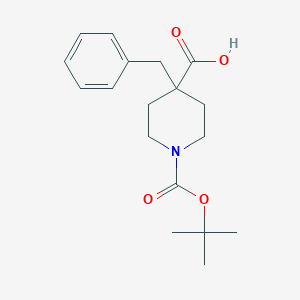

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIIIPKQPKSIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478630 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-87-6 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted piperidine derivative widely utilized as a building block in medicinal chemistry and drug discovery. Its rigid scaffold and versatile functional groups make it an essential intermediate for the synthesis of complex molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of a robust and commonly employed synthetic route to this compound, starting from 4-piperidinecarboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound provides a key structural motif. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the piperidine nitrogen, enabling selective reactions at other positions and facilitating subsequent deprotection under acidic conditions. The carboxylic acid and the benzyl group at the C4 position offer orthogonal handles for further chemical modifications, making this compound a versatile intermediate in the synthesis of, for example, novel receptor inhibitors or modulators[1][2].

This document outlines a logical and efficient multi-step synthesis, beginning with the protection of the piperidine nitrogen, followed by esterification, α-alkylation, and final hydrolysis to yield the target compound.

Overall Synthetic Pathway

The is accomplished via a four-step sequence. The pathway begins with the readily available 4-piperidinecarboxylic acid. The nitrogen is first protected with a Boc group, followed by esterification of the carboxylic acid to prevent interference in the subsequent C-H activation step. The key transformation is the α-benzylation at the C4 position via lithiation, followed by quenching with benzyl bromide. The final step involves the saponification of the ester to yield the desired carboxylic acid.

Caption: Overall four-step synthetic pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar ratios and yields, are summarized in the accompanying tables.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid (1)

The initial step involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a Boc group. This is a standard procedure accomplished by reacting the starting material with di-tert-butyl dicarbonate ((Boc)₂O) in a basic aqueous solution.

Protocol: To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of tert-butanol and 1N aqueous sodium hydroxide at 0°C, di-tert-butyl dicarbonate (1.1 equivalents) is added slowly.[3] The reaction mixture is allowed to warm to room temperature and stirred overnight. The solution is then concentrated under reduced pressure to remove the tert-butanol, and the remaining aqueous solution is acidified to pH 2-3 with a cold HCl solution.[2][3] The resulting white precipitate is collected by filtration, washed with water, and dried under vacuum to afford the product.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Piperidinecarboxylic acid | [3] |

| Reagents | Di-tert-butyl dicarbonate, NaOH | [3] |

| Solvents | t-Butanol, Water | [3] |

| Molar Ratio (SM:Boc₂) | 1 : 1.1 | [3] |

| Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | ~12-16 hours | [3] |

| Typical Yield | ~95-100% | [3] |

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (2)

The carboxylic acid of the N-Boc protected intermediate is esterified to a methyl ester. This protects the acidic proton and activates the α-carbon for the subsequent benzylation step.

Protocol: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), potassium carbonate (1.0 equivalent) and iodomethane (1.2 equivalents) are added.[4] The reaction mixture is stirred at room temperature for approximately 3 hours. The mixture is then poured into aqueous potassium carbonate solution and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the methyl ester.[4]

| Parameter | Value | Reference |

| Starting Material | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | [4] |

| Reagents | Iodomethane, Potassium Carbonate | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Molar Ratio (SM:CH₃I) | 1 : 1.2 | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 3 hours | [4] |

| Typical Yield | ~99% | [4] |

Step 3: Synthesis of Methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (3)

This is the key bond-forming step where the benzyl group is introduced at the C4 position. The protocol involves the formation of a lithium enolate using lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile, benzyl bromide. This type of α-lithiation and trapping is an effective method for functionalizing N-Boc heterocycles.

Caption: Experimental workflow for the α-benzylation step.

Protocol: An oven-dried, three-necked flask under an inert atmosphere (e.g., Argon) is charged with a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C. A solution of lithium diisopropylamide (LDA, 1.1 equivalents) in THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78°C to ensure complete enolate formation. Benzyl bromide (1.2 equivalents) is then added dropwise. The reaction is stirred for several hours, allowing it to slowly warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.

| Parameter | Value | Reference |

| Starting Material | Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | [5] (adapted) |

| Reagents | Lithium diisopropylamide (LDA), Benzyl Bromide | [5] (adapted) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] (adapted) |

| Molar Ratio (SM:LDA:BnBr) | 1 : 1.1 : 1.2 | Inferred |

| Temperature | -78°C to Room Temperature | [5] (adapted) |

| Reaction Time | ~4-6 hours | Inferred |

| Estimated Yield | ~70-85% | Inferred |

Step 4: Synthesis of this compound (4)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is typically achieved through saponification using a base like lithium hydroxide.

Protocol: To a solution of methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water, lithium hydroxide (LiOH, 3 equivalents) is added.[3] The reaction is stirred at room temperature overnight. Upon completion, the organic solvents are removed under reduced pressure. The remaining aqueous residue is diluted with water and acidified to pH 2 with 2N HCl. The aqueous layer is then extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the final product as a solid.[3]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate | [3] (adapted) |

| Reagent | Lithium Hydroxide (LiOH) | [3] |

| Solvents | THF, Methanol, Water | [3] |

| Molar Ratio (SM:LiOH) | 1 : 3 | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | ~12-16 hours | [3] |

| Estimated Yield | ~90-100% | [3] |

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding pathway to this compound. The procedures rely on standard organic transformations and readily available reagents, making them accessible for most synthetic chemistry laboratories. The key α-benzylation step, while requiring anhydrous and low-temperature conditions, is a powerful method for C-C bond formation at the C4 position of the piperidine ring. This guide serves as a practical resource for researchers and scientists engaged in the synthesis of complex molecules for drug development and related fields.

References

- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-benzylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Boc-4-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust understanding of its expected properties and behavior.

Chemical Structure and Properties

1-Boc-4-benzylpiperidine-4-carboxylic acid is a disubstituted piperidine derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the benzyl group at the 4-position significantly influences its physicochemical characteristics. The carboxylic acid moiety at the 4-position imparts acidic properties to the molecule.

Table 1: General Physicochemical Properties of 1-Boc-4-benzylpiperidine-4-carboxylic Acid and Related Analogs

| Property | Value/Expected Behavior | Analog Compound | Source |

| Molecular Formula | C₁₈H₂₅NO₄ | 1-Boc-4-benzylpiperidine-4-carboxylic acid | N/A |

| Molecular Weight | 319.40 g/mol | 1-Boc-4-benzylpiperidine-4-carboxylic acid | N/A |

| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds.[1] | N/A |

| Melting Point | 289-294 °C | 1-Boc-4-aminopiperidine-4-carboxylic acid | |

| Boiling Point | 461.0±35.0 °C (Predicted) | N-Boc-4-(4'-fluoro)benzyl-4-piperidine carboxylic acid | [2] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane and dimethylformamide.[1] | 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | [1] |

| pKa | 4.43±0.20 (Predicted) | N-Boc-4-(4'-fluoro)benzyl-4-piperidine carboxylic acid | [2] |

| logP (XLogP3) | -0.5 | 1-Benzylpiperidine-4-carboxylic acid | [3] |

Experimental Protocols

Synthesis of 1-Boc-4-benzylpiperidine-4-carboxylic Acid (Generalized Protocol)

A common synthetic route to N-Boc protected piperidine carboxylic acids involves the protection of the piperidine nitrogen with a Boc group. The following is a generalized protocol adapted from the synthesis of similar compounds.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of a Boc-protected piperidine carboxylic acid derivative.

Detailed Methodology:

-

Boc Protection: To a solution of 4-piperidinecarboxylic acid in a mixture of aqueous sodium hydroxide and tert-butanol at 0°C, di-tert-butyl dicarbonate is added slowly. The reaction mixture is stirred overnight at ambient temperature.

-

Work-up: The resulting solution is concentrated, and the pH is adjusted to 2 with hydrochloric acid to precipitate the product.

-

Isolation: The white solid is filtered, washed with water, and dried to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

-

Benzylation: Further synthetic steps, which are beyond the scope of this generalized protocol, would be necessary to introduce the benzyl group at the 4-position.

Determination of Physicochemical Properties (Generalized Protocols)

The following are generalized experimental workflows for determining key physicochemical properties of small molecules like 1-Boc-4-benzylpiperidine-4-carboxylic acid.

Experimental Workflow for pKa Determination

Caption: Generalized workflow for the experimental determination of the acid dissociation constant (pKa).

Detailed Methodology (Spectrophotometric Titration):

-

An ultraviolet (UV) spectrum of a solution of the target analyte is acquired.

-

The solution is titrated with a strong acid or base, and a UV spectrum is recorded at each pH unit.

-

The change in UV absorbance with pH is plotted, and the pKa is determined from the resulting titration curve. This method is suitable for compounds containing a chromophore near the ionization center.

Experimental Workflow for Solubility Determination

Caption: Generalized workflow for the experimental determination of solubility.

Detailed Methodology (Shake-Flask Method):

-

Excess solid of the compound is added to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline).

-

The flask is sealed and agitated in a constant temperature bath for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Signaling Pathways and Biological Activity

The primary utility of N-Boc-piperidine-4-carboxylic acid derivatives lies in their role as versatile intermediates in the synthesis of potential drug candidates. The piperidine ring is a common structural motif in many biologically active compounds. The specific biological activity and involvement in signaling pathways would be determined by the final molecule synthesized from this building block.

Logical Relationship of Compound Utility

Caption: The role of 1-Boc-4-benzylpiperidine-4-carboxylic acid as a building block in drug discovery.

Conclusion

1-Boc-4-benzylpiperidine-4-carboxylic acid is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of organic transformations. While direct experimental data is sparse, analysis of closely related analogs provides a strong indication of its expected behavior, including its solid state, solubility profile, and acidity. The generalized experimental protocols provided herein offer a foundation for the synthesis and characterization of this and similar molecules, which are crucial for the advancement of pharmaceutical research and development.

References

Navigating the Core of Anticoagulation: A Technical Guide to the Structure and Function of a Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the chemical structure, nomenclature, mechanism of action, and relevant experimental data for a key molecule in anticoagulant therapy. While initially referenced by CAS 167263-11-8 , a notable discrepancy exists in public databases. This CAS number is predominantly associated with N-BOC-4-benzyl-4-piperidinecarboxylic acid, a chemical building block. However, the complexity and therapeutic relevance suggested by the user's request strongly indicate an interest in the potent Factor Xa inhibitor, Apixaban. The core of this guide will, therefore, focus on the Apixaban-related structure, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid , which is correctly identified by CAS 503614-92-4 .[1][2] This compound is a cornerstone of modern anticoagulant therapy, and this guide aims to provide a comprehensive resource for professionals in the field of drug discovery and development.

Chemical Structure and Nomenclature

The chemical identity of this potent Factor Xa inhibitor is defined by its intricate heterocyclic structure.

Systematic Nomenclature:

-

IUPAC Name: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Stereochemistry:

The molecule is achiral.

Chemical Formula:

C₂₅H₂₄N₄O₅

Molecular Weight:

460.48 g/mol

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters is presented in the table below, offering a comparative overview for research and development applications.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄N₄O₅ | |

| Molecular Weight | 460.48 g/mol | |

| CAS Number | 503614-92-4 | [1][2] |

| Bioavailability | ~50% | |

| Protein Binding | ~87% | |

| Half-life | ~12 hours | |

| Metabolism | Primarily via CYP3A4/5 | |

| Excretion | Renal and Fecal |

Mechanism of Action: Targeting the Coagulation Cascade

This compound is a direct, reversible, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound FXa, it effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation.

Signaling Pathway: Inhibition of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of the compound.

Caption: Inhibition of Factor Xa by Apixaban in the coagulation cascade.

Synthesis Workflow

A plausible synthetic route for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, as derived from patent literature, is outlined below.[3]

Caption: A simplified workflow for the synthesis of Apixaban.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the activity of this Factor Xa inhibitor are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures the concentration of the inhibitor in plasma by assessing its ability to inhibit a known amount of Factor Xa.

Principle:

The inhibitor in the plasma sample forms a complex with exogenously added Factor Xa. The residual, unbound Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the inhibitor in the sample.[4]

Methodology:

-

Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (blue top). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma. A second centrifugation step is recommended to ensure complete removal of platelets.

-

Reagent Preparation: Prepare Factor Xa reagent and chromogenic substrate according to the manufacturer's instructions (e.g., STA® - Liquid Anti-Xa Assay).[4] Prepare a calibration curve using standards of known inhibitor concentrations.

-

Assay Procedure:

-

Add a specific volume of patient plasma or calibrator to a microplate well.

-

Add a defined amount of Factor Xa reagent and incubate to allow for inhibitor-enzyme binding.

-

Add the chromogenic substrate to initiate the colorimetric reaction.

-

Measure the absorbance at a specific wavelength (typically 405 nm) using a microplate reader.

-

-

Data Analysis: Calculate the inhibitor concentration in the plasma sample by interpolating the absorbance values against the standard curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle:

Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.[5][6][7]

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Reagent Preparation: Reconstitute the thromboplastin reagent containing calcium according to the manufacturer's protocol. Pre-warm the reagent and plasma samples to 37°C.

-

Assay Procedure (Manual Method):

-

Pipette 100 µL of plasma into a pre-warmed test tube.

-

Rapidly add 200 µL of the pre-warmed thromboplastin reagent and simultaneously start a stopwatch.

-

Observe the tube for the formation of a visible fibrin clot. Stop the stopwatch at the first sign of clotting.

-

-

Data Analysis: The prothrombin time is reported in seconds. Results are often expressed as an International Normalized Ratio (INR) for clinical monitoring.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle:

An activator (e.g., silica, kaolin) and phospholipids are added to citrated plasma to initiate the intrinsic pathway. After a specific incubation period, calcium is added, and the time to clot formation is measured.[8][9][10]

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma as previously described.

-

Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipids) and the calcium chloride solution as per the manufacturer's instructions. Pre-warm all reagents and samples to 37°C.

-

Assay Procedure (Manual Method):

-

Pipette 50 µL of plasma into a pre-warmed test tube.

-

Add 50 µL of the aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.[9]

-

Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

-

Tilt the tube and observe for clot formation. Stop the timer upon the appearance of a fibrin clot.

-

-

Data Analysis: The aPTT is reported in seconds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of the compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species | Reference |

| IC₅₀ (Thrombin Generation Rate) | 50 nM | Human | [11] |

| IC₅₀ (Peak Thrombin Concentration) | 100 nM | Human | [11] |

| Ki (Factor Xa) | 0.08 nM | Human | [11] |

Table 2: Effect on Clotting Times in Human Plasma

| Assay | Concentration for Doubling of Clotting Time | Reference |

| Prothrombin Time (PT) | 3.6 µM | [12] |

| Activated Partial Thromboplastin Time (aPTT) | 7.4 µM | [12] |

Conclusion

This technical guide provides a comprehensive overview of the structure, nomenclature, and functional characteristics of the potent Factor Xa inhibitor commonly known as Apixaban, despite the initial CAS number ambiguity. The detailed information on its mechanism of action, synthesis, and the experimental protocols for its evaluation are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided diagrams and data tables offer a clear and concise summary of the core technical aspects of this important anticoagulant, facilitating further research and innovation in the domain of thrombosis and hemostasis.

References

- 1. 503614-92-4|1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 4. Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. atlas-medical.com [atlas-medical.com]

- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 9. atlas-medical.com [atlas-medical.com]

- 10. linear.es [linear.es]

- 11. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Benzyl-1-Boc-piperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of novel therapeutics, particularly targeting opioid and neurokinin receptors.

Chemical Properties and Data

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a Cα,Cα-disubstituted amino acid analogue. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations.

| Property | Value |

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.42 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 150435-81-7[1] |

| IUPAC Name | 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid[1] |

Synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic Acid

The synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid can be achieved through a two-step process starting from 4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the alkylation of the α-carbon with a benzyl group.

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

The protection of 4-piperidinecarboxylic acid is a standard procedure in organic synthesis.

Experimental Protocol:

To a solution of 4-piperidinecarboxylic acid in a suitable solvent system such as aqueous sodium hydroxide and tert-butanol at 0°C, di-tert-butyl dicarbonate is added slowly. The reaction mixture is stirred and allowed to warm to room temperature overnight. The resulting solution is then concentrated, and the pH is adjusted to 2-3 with an acid, such as 10% HCl, to precipitate the product. The white solid is filtered, washed with water, and dried to yield 1-Boc-piperidine-4-carboxylic acid.[2]

| Parameter | Value | Reference |

| Starting Material | 4-Piperidinecarboxylic acid | [2] |

| Reagent | Di-tert-butyl dicarbonate | [2] |

| Solvent | Aqueous NaOH / t-butanol | [2] |

| Yield | Quantitative (100%) | [2] |

| Melting Point | 144-146 °C | [2] |

| ¹H NMR (CDCl₃) | δ 4.1 (d, 2H), 2.91 (t, 2H), 2.5 (m, 1H), 2.0 (m, 2H), 1.7 (m, 2H), 1.52 (s, 9H) | [2] |

Step 2: Synthesis of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid

The second step involves the alkylation of the α-carbon of 1-Boc-piperidine-4-carboxylic acid. This can be achieved by deprotonation with a strong base followed by reaction with a benzyl halide.

Experimental Protocol:

Under an inert atmosphere, a solution of 1-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78°C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon. After stirring for a period, benzyl bromide is added, and the reaction is allowed to proceed. The reaction is then quenched, and the product is extracted and purified.

Caption: Synthetic workflow for 4-Benzyl-1-Boc-piperidine-4-carboxylic acid.

Applications in Drug Discovery

4-Benzyl-1-Boc-piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the benzyl group can be a key pharmacophoric element or a precursor for further functionalization.

Opioid Receptor Modulators

Benzylpiperidine derivatives are known to interact with opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception. The development of dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands is a promising strategy for creating potent analgesics with reduced side effects.

A recent study described the design and synthesis of benzylpiperidine derivatives as dual MOR and σ1R ligands. One of the lead compounds exhibited high binding affinity for both receptors (Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM) and demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects compared to oxycodone.

Caption: Simplified signaling pathway for dual MOR/σ1R ligands.

Neurokinin Receptor Antagonists

The piperidine scaffold is also a key feature in the design of neurokinin (NK) receptor antagonists. Neurokinin receptors, also GPCRs, are involved in inflammatory processes and pain transmission. Specifically, antagonists of the neurokinin-1 (NK1) receptor have been investigated for their potential as anti-inflammatory and analgesic agents. The 3-benzhydryl-4-piperidone skeleton, which can be derived from benzylpiperidine precursors, is a privileged substructure for targeting GPCRs.[3]

Caption: Simplified signaling pathway for NK1 receptor antagonists.

Conclusion

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its utility in constructing complex molecular architectures for drug discovery is evident. The incorporation of this scaffold into molecules targeting opioid and neurokinin receptors highlights its importance in the development of novel therapeutics for pain and inflammation. This guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, facilitating its application in future research endeavors.

References

- 1. 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | C18H26N2O4 | CID 45789690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

Compound Name: 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS Number: 167263-11-8[1][2] Molecular Formula: C₁₈H₂₅NO₄[1] Molecular Weight: 319.40 g/mol [1]

Spectroscopic Data

While direct spectral files are not publicly available, the following data is compiled from commercial supplier databases and spectral prediction based on the chemical structure. Commercial suppliers like BLDpharm report the availability of NMR, HPLC, and LC-MS data for this compound[2].

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Expected Chemical Shifts, CDCl₃) | ¹³C NMR (Expected Chemical Shifts, CDCl₃) |

| δ 7.35 - 7.20 (m, 5H, Ar-H) | δ ~178 (C=O, Carboxylic Acid) |

| δ ~3.70 (br m, 2H, piperidine-H) | δ ~154.7 (C=O, Boc) |

| δ ~3.20 (s, 2H, Ar-CH₂) | δ ~136.0 (Ar-C) |

| δ ~3.10 (br m, 2H, piperidine-H) | δ ~130.0 (Ar-CH) |

| δ ~2.10 (br m, 2H, piperidine-H) | δ ~128.5 (Ar-CH) |

| δ ~1.70 (br m, 2H, piperidine-H) | δ ~127.0 (Ar-CH) |

| δ 1.45 (s, 9H, Boc -C(CH₃)₃) | δ ~80.0 (-C(CH₃)₃) |

| δ ~47.0 (Piperidine C-4) | |

| δ ~42.0 (Ar-CH₂) | |

| δ ~40.0 (Piperidine CH₂) | |

| δ ~34.0 (Piperidine CH₂) | |

| δ 28.4 (-C(CH₃)₃) |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Expected Absorptions/Signals |

| Infrared (IR) Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid) |

| ~2975, 2870 cm⁻¹ (C-H stretch, alkyl) | |

| ~1710 cm⁻¹ (strong, C=O stretch, carboxylic acid) | |

| ~1690 cm⁻¹ (strong, C=O stretch, Boc carbamate) | |

| ~1605, 1495, 1450 cm⁻¹ (C=C stretch, aromatic) | |

| Mass Spectrometry (MS) | Expected [M+H]⁺: 320.1805 |

| Expected [M+Na]⁺: 342.1625 |

Experimental Protocols

Synthesis of this compound

This synthesis involves a two-step process starting from 4-piperidinecarboxylic acid: 1) Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, and 2) α-benzylation of the resulting N-Boc-4-piperidinecarboxylic acid.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

-

To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Step 2: Synthesis of this compound

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for the target compound.

Diagram 2: Role in Drug Discovery

Caption: Role as a versatile building block.

References

An In-Depth Technical Guide to Coronatine (C18H25NO4): A Bacterial Phytotoxin Modulating Plant Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Coronatine (COR), a phytotoxin with the molecular formula C18H25NO4. Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, Coronatine is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile). This document details its physicochemical properties, mechanism of action, and its significant role in plant-pathogen interactions. Special emphasis is placed on its ability to modulate host signaling pathways to suppress plant defense mechanisms. Detailed experimental protocols for the quantification of Coronatine and for studying its interaction with target proteins are provided, along with a visualization of its primary signaling cascade.

Introduction

Coronatine (COR) is a non-host-specific phytotoxin that plays a crucial role in the virulence of Pseudomonas syringae.[1][2] It is a key molecule in the pathogen's strategy to overcome the host's innate immunity. By mimicking the plant hormone JA-Ile, Coronatine hijacks the host's jasmonate signaling pathway to suppress defenses, notably those mediated by salicylic acid (SA), and to facilitate bacterial entry by promoting the reopening of stomata.[1][3] The molecule is comprised of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclized amino acid coronamic acid (CMA), which are linked by an amide bond.[1] Understanding the molecular interactions and downstream effects of Coronatine is of significant interest for the development of novel disease control strategies in agriculture and for dissecting plant hormone signaling pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for Coronatine is presented in the tables below.

Table 1: Physicochemical Properties of Coronatine (C18H25NO4)

| Property | Value | Reference |

| Molecular Formula | C18H25NO4 | [4] |

| Molecular Weight | 319.40 g/mol | [4] |

| Exact Mass | 319.178 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility | DMSO: 20 mg/mL, Methanol: 20 mg/mL, H₂O: 0.2 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

Table 2: Biological Activity of Coronatine

| Biological Effect | Organism/System | Effective Concentration | Reference |

| Stomatal opening | Arabidopsis thaliana | 1.5 µM | [5] |

| Promotion of COI1-JAZ interaction in Yeast Two-Hybrid | Saccharomyces cerevisiae | 1.5 µM - 60 µM | [6] |

| Induction of chlorosis and hypertrophy | Plants | Not specified | [2] |

| Inhibition of root elongation | Plants | Not specified | [2] |

| Stimulation of ethylene production | Plants | Not specified | [2] |

Mechanism of Action and Signaling Pathway

Coronatine's primary mechanism of action involves its function as a molecular mimic of JA-Ile, the bioactive form of the plant hormone jasmonate.[7] This allows it to bind to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is the jasmonate receptor.[7][8] The binding of Coronatine to COI1 promotes the formation of a stable complex with Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors.[6][7] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7][9]

The degradation of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes.[6] A critical consequence of this pathway activation is the suppression of the salicylic acid (SA) signaling pathway, which is a cornerstone of plant defense against biotrophic pathogens.[9] Coronatine-activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, and ANAC072).[9] These NAC transcription factors, in turn, repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in SA biosynthesis, and activate SALICYLIC ACID METHYLTRANSFERASE 1 (BSMT1), which metabolizes SA into an inactive form.[9] This dual action leads to a significant reduction in SA levels, thereby compromising the plant's defense response.

Experimental Protocols

This protocol describes the extraction and quantification of Coronatine from bacterial cultures using High-Performance Liquid Chromatography (HPLC).[5][10]

A. Bacterial Culture for Coronatine Production

-

Inoculate Pseudomonas syringae in a suitable broth medium (e.g., HSC medium).[5]

-

Incubate the culture at 18°C for 24 hours with shaking at 200 rpm. Optimal Coronatine production is temperature-dependent.[1]

B. Extraction of Coronatine

-

Centrifuge 1.5 mL of the bacterial culture at 8000 rpm for 10 minutes.[11]

-

Transfer 1 mL of the supernatant to a new tube and adjust the pH to 2.5-2.9.[11]

-

Add 1 mL of petroleum ether, vortex for 10 seconds, and let it stand for 2 minutes.[11]

-

Remove the upper organic phase.[11]

-

Add 1 mL of ethyl acetate to the aqueous phase, vortex, and centrifuge.

-

Collect the ethyl acetate phase (upper layer) containing Coronatine.

-

Evaporate the ethyl acetate to dryness and resuspend the residue in a known volume of the mobile phase for HPLC analysis.

C. HPLC Analysis

-

Column: C8 column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: Isocratic elution with 0.05% trifluoroacetic acid (TFA) in acetonitrile:water (40:60 v/v).[10]

-

Flow Rate: 1 mL/min.[10]

-

Detection: UV at 208 nm.[10]

-

Injection Volume: 5 µL.[10]

-

Column Temperature: 25°C.[10]

-

Quantification: Create a standard curve using purified Coronatine standards (e.g., 5-50 µg/mL).[10] The concentration of Coronatine in the samples is determined by comparing the peak area to the standard curve.

This protocol is designed to demonstrate the Coronatine-dependent interaction between the COI1 receptor and a JAZ repressor protein in a yeast system.[6]

A. Plasmid Construction

-

Clone the full-length coding sequence of COI1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length coding sequence of a JAZ gene (e.g., JAZ1) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

B. Yeast Transformation

-

Co-transform the BD-COI1 and AD-JAZ constructs into a suitable yeast strain (e.g., Y2HGold).

-

Select for double transformants on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp).

C. Interaction Assay

-

Grow the transformed yeast cells in liquid SD/-Leu/-Trp medium overnight.

-

Spot serial dilutions of the yeast cultures onto selection plates:

-

Control: SD/-Leu/-Trp.

-

Low Stringency: SD/-Leu/-Trp/-His.

-

High Stringency: SD/-Leu/-Trp/-His/-Ade.

-

-

Prepare two sets of selection plates: one without Coronatine and one supplemented with Coronatine (e.g., 50 µM).[12]

-

Incubate the plates at 30°C for 3-5 days.

-

Result Interpretation: Growth on the high-stringency selection medium only in the presence of Coronatine indicates a ligand-dependent interaction between COI1 and the JAZ protein.

Conclusion

Coronatine (C18H25NO4) is a potent bacterial virulence factor that provides a fascinating example of molecular mimicry in plant-pathogen interactions. Its ability to co-opt the host's jasmonate signaling pathway to suppress salicylic acid-mediated defenses is a key element of its pathogenic success. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its study offer valuable tools for researchers in plant biology, microbiology, and for those involved in the development of novel agrochemicals. The signaling pathway detailed herein represents a prime target for interventions aimed at bolstering plant immunity.

References

- 1. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Coronatine | Bacterial | 62251-96-1 | Invivochem [invivochem.com]

- 5. Frontiers | Coronatine Facilitates Pseudomonas syringae Infection of Arabidopsis Leaves at Night [frontiersin.org]

- 6. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accio.github.io [accio.github.io]

- 9. The Coronatine Toxin of Pseudomonas syringae Is a Multifunctional Suppressor of Arabidopsis Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An HPLC-based Method to Quantify Coronatine Production by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data-Independent Acquisition Proteomics Unravels the Effects of Iron Ions on Coronatine Synthesis in Pseudomonas syringae pv. tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 167263-11-8). This versatile building block is of significant interest in medicinal chemistry and drug discovery, primarily due to its utility in the synthesis of complex molecules with therapeutic potential.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors offering this compound.

| Supplier | Product Number | Purity | CAS Number |

| BLDpharm | BD138837 | 97% | 167263-11-8 |

| Laibo Chem | LB49261 | >95% | 167263-11-8 |

| MySkinRecipes | 150127 | 97% | 167263-11-8 |

Pricing and packaging sizes can be obtained directly from the suppliers' websites. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₄ | [1] |

| Molecular Weight | 319.40 g/mol | [1] |

| CAS Number | 167263-11-8 | [1] |

| Appearance | White to Off-White Powder/Solid | [2] |

| Purity | ≥96.5% | [2] |

| Storage Conditions | Room temperature, airtight, dry | [2] |

| Infrared Spectrum | Conforms to Structure | [2] |

| NMR | Conforms to Structure | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on established chemical transformations for similar structures, is outlined below. This protocol involves the protection of the piperidine nitrogen, followed by the alkylation at the 4-position.

Proposed Synthetic Pathway

References

Introduction: The Strategic Importance of Amine Protection

An In-depth Technical Guide to Boc Protection in Piperidine Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its versatile structure, which allows for diverse functionalization in the development of novel therapeutics.[1] In the multi-step synthesis of complex drug molecules, precise control over the reactivity of functional groups is paramount. The secondary amine within the piperidine ring is highly nucleophilic and can lead to unwanted side reactions during synthetic manipulations at other parts of the molecule.[2]

To achieve selective transformations, chemists employ protecting groups to temporarily mask the reactivity of the amine. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions—including basic, reductive, and oxidative environments—and its facile removal under mild acidic conditions.[3][4] This orthogonality allows for the selective deprotection of the Boc group without disturbing other sensitive functionalities, making it an indispensable tool in modern drug development and organic synthesis.[4][5] This guide provides a technical overview of the Boc protection of piperidines, including reaction mechanisms, detailed experimental protocols, and quantitative data.

The Boc Protection of Piperidine

The most common method for introducing the Boc group is the reaction of the piperidine amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate moiety is eliminated as a leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then deprotonates the newly formed ammonium salt to yield the final N-Boc-piperidine product and tert-butanol.[6] The evolution of CO₂ gas is a characteristic feature of this reaction.[8]

Experimental Protocol: Boc Protection

The following is a generalized procedure for the N-Boc protection of piperidine.

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) (catalytic))

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve piperidine in the chosen solvent (e.g., DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.

-

If necessary, purify the product via column chromatography.

Summary of Reaction Conditions

The yield and purity of N-Boc-piperidine can be influenced by the choice of solvent, base, and reaction temperature. The following table summarizes various conditions reported in the literature.

| Amine Substrate | Reagent | Base | Solvent | Temp. | Time | Yield | Reference |

| Pyrrolidine | (Boc)₂O | TEA | DCM | 0°C to RT | 1 h | 100% | |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | None | THF | 0°C to RT | Overnight | 89% | [9] |

| 3-Hydroxypiperidine | (Boc)₂O | Na₂CO₃ | 50% Ethanol | RT | 2 h | 94% | [10] |

| (R)-3-Aminopiperidine | (Boc)₂O | TEA | Dioxane/H₂O | 30±5 °C | 5-6 h | 99% | [11] |

| L-Glutamic acid derivative | (Boc)₂O | TEA, DMAP (cat.) | CH₂Cl₂ | 0°C to RT | 6 h | N/A |

Deprotection of N-Boc-Piperidine

The key advantage of the Boc group is its facile cleavage under acidic conditions, which regenerates the free amine for subsequent reactions.[3] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.[12]

Deprotection Mechanism

The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[3][7] This step weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is highly unstable and readily undergoes decarboxylation (loses CO₂) to furnish the free amine, which is typically protonated by the excess acid to form an ammonium salt.[3][7]

Experimental Protocol: Boc Deprotection

The following is a generalized procedure for the deprotection of N-Boc-piperidine using TFA.

Materials:

-

N-Boc-piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Scavenger (optional, e.g., anisole, thioanisole)[13]

Procedure:

-

Dissolve the N-Boc-piperidine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask and cool the solution to 0 °C.[3]

-

Add TFA dropwise to the stirred solution. The amount can range from 20% to 50% (v/v) relative to the DCM.[3][14]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.[3][15]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected piperidine.

-

Purify as needed.

General Experimental Workflow

The synthesis and use of Boc-protected piperidine in a multi-step synthesis follows a logical workflow designed to maximize purity and yield.

Applications in Drug Development

The Boc protection strategy is a cornerstone of modern pharmaceutical development.[2] N-Boc-piperidine derivatives are versatile intermediates that simplify the early stages of drug discovery.[5] Their well-defined structure and predictable reactivity make them ideal starting materials for synthesizing a wide array of bioactive molecules.[5] By protecting the piperidine nitrogen, chemists can perform regioselective reactions on other parts of the molecule with a high degree of control, which is essential for building the intricate molecular architectures found in many classes of drugs, including those targeting the central nervous system, infectious diseases, and cancer.[5][16] The reliability and scalability of the Boc protection/deprotection sequence ensure consistent access to high-purity materials, accelerating the journey from an initial concept to a potential drug candidate.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 11. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to Key Intermediates in the Synthesis of Novel Therapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the synthesis of recently developed therapeutic agents, with a specific focus on the identification and preparation of their key intermediates. The synthesis of complex drug molecules is a multi-step process, and the efficient construction of key intermediates is often a critical factor in the overall success and scalability of the manufacturing route. This document will explore the synthetic pathways of select novel drugs, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and synthetic workflows.

Sotrovimab: An Anti-SARS-CoV-2 Monoclonal Antibody

Sotrovimab (VIR-7831) is a dual-action human monoclonal antibody that was granted emergency use authorization for the treatment of mild-to-moderate COVID-19. It targets the spike protein of SARS-CoV-2, preventing the virus from entering human cells. The production of monoclonal antibodies like sotrovimab involves complex biotechnological processes rather than traditional chemical synthesis. The "key intermediates" in this context are the stable cell lines that produce the antibody and the purified antibody substance itself.

Manufacturing Workflow

The manufacturing process for sotrovimab involves several key stages, from cell line development to final product formulation.

Caption: Manufacturing workflow for Sotrovimab.

Experimental Protocols

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in chemically defined, serum-free media. The cells are grown in large-scale bioreactors under controlled conditions of temperature (37°C), pH (7.2), and dissolved oxygen.

Purification: The primary recovery of the antibody from the cell culture fluid is achieved through centrifugation and depth filtration. The clarified harvest is then loaded onto a Protein A affinity chromatography column. The antibody binds to the Protein A resin, while impurities are washed away. The bound antibody is then eluted by lowering the pH. Further purification steps, such as ion-exchange and hydrophobic interaction chromatography, are employed to remove remaining impurities.

Vericiguat: A Soluble Guanylate Cyclase Stimulator

Vericiguat is a novel therapeutic agent used for the treatment of chronic heart failure. It is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, vericiguat leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

Signaling Pathway

Caption: Vericiguat's mechanism of action.

Key Intermediates and Synthesis

The synthesis of Vericiguat involves the construction of a complex heterocyclic core. A key intermediate in its synthesis is 2-fluoro-5-formylbenzonitrile .

Table 1: Synthesis of 2-fluoro-5-formylbenzonitrile

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 3-Bromo-4-fluorobenzonitrile | n-BuLi, DMF | THF | 85 | >98 |

| 2 | 3-Bromo-4-fluorobenzaldehyde | KCN, CuI | DMF | 90 | >99 |

Experimental Protocol for Step 1

To a solution of 3-bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous THF at -78°C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, after which N,N-dimethylformamide (DMF, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-fluoro-5-formylbenzonitrile.

Lumasiran: An RNAi Therapeutic

Lumasiran is a small interfering RNA (siRNA) therapeutic for the treatment of primary hyperoxaluria type 1 (PH1). It targets the messenger RNA (mRNA) for glycolate oxidase, reducing the production of oxalate, which is the root cause of the disease.

Logical Relationship in RNAi Therapy

An In-depth Technical Guide to the Structural Features of N-Boc Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features of N-Boc (tert-butoxycarbonyl) protected piperidines. The strategic use of the Boc protecting group is pivotal in synthetic chemistry, particularly in drug discovery, for its ability to modulate reactivity and influence conformational preferences. This document delves into the conformational analysis, key structural data derived from experimental techniques, and detailed methodologies for the characterization of these important heterocyclic building blocks.

Conformational Landscape of N-Boc Protected Piperidines

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. The introduction of the N-Boc group significantly influences the conformational equilibrium and the orientation of substituents on the piperidine ring.

The N-Boc group, due to the delocalization of the nitrogen lone pair into the carbonyl group, introduces a partial double bond character to the N-C(O) bond. This results in planar geometry around the nitrogen atom and creates a steric environment that impacts the conformational preferences of adjacent and remote substituents. A key consequence of this is the phenomenon known as A(1,3) or allylic strain. This steric interaction occurs between the bulky Boc group and substituents at the C2 and C6 positions of the piperidine ring. To alleviate this strain, a substituent at the C2 or C6 position will preferentially occupy the axial position, placing it pseudo-trans to the bulky tert-butyl group. This contrasts with the typical preference for equatorial substituents in monosubstituted cyclohexanes.

The conformational dynamics of N-Boc protected piperidines are primarily governed by two processes: the rotation around the N-CO (amide) bond and the inversion of the piperidine ring. The energy barrier for amide bond rotation is significant, often leading to the observation of distinct rotamers at room temperature in NMR spectroscopy. The ring inversion barrier is generally lower than that of the amide bond rotation.

Quantitative Structural Data

The precise bond lengths, bond angles, and torsional angles of N-Boc protected piperidines are best determined by single-crystal X-ray crystallography. These parameters can vary depending on the substitution pattern and crystal packing forces. Below are tables summarizing representative crystallographic and spectroscopic data.

Table 1: Crystallographic Data for 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.03 |

| b (Å) | 11.45 |

| c (Å) | 11.23 |

| α (°) | 90 |

| β (°) | 108.4 |

| γ (°) | 90 |

| Volume (ų) | 1220 |

| Selected Bond Lengths (Å) | |

| N1 - C1 (Boc) | 1.47 |

| C1 - O1 (Carbonyl) | 1.22 |

| C1 - O2 (Ester) | 1.34 |

| N1 - C2 | 1.48 |

| N1 - C6 | 1.48 |

| **Selected Bond Angles (°) ** | |

| C2 - N1 - C6 | 113.5 |

| C1 - N1 - C2 | 122.9 |

| C1 - N1 - C6 | 123.5 |

| O1 - C1 - N1 | 125.1 |

| O2 - C1 - N1 | 110.2 |

Data is representative and sourced from the crystallographic information for 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid. Specific values will vary with different derivatives.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for N-Boc-Piperidine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2, C6 (axial & equatorial) | ~3.40 (br) | ~44.5 |

| C3, C5 (axial & equatorial) | ~1.50 (m) | ~26.0 |

| C4 (axial & equatorial) | ~1.50 (m) | ~24.5 |

| C(CH₃)₃ (Boc) | ~1.45 (s) | ~28.5 |

| C=O (Boc) | - | ~154.8 |

| C(CH₃)₃ (Boc) | - | ~79.2 |

Note: Chemical shifts are approximate and can vary significantly based on the solvent and substitution pattern. Broadening of signals is common due to restricted rotation around the N-Boc bond.

Experimental Protocols

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive structural characterization of N-Boc protected piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of N-Boc-piperidines.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc protected piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants (J-values) of the piperidine ring protons. Large vicinal coupling constants (e.g., J > 10 Hz) between axial protons can confirm a chair conformation.

-

¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the piperidine ring and the Boc group.

-

Two-Dimensional (2D) NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. NOE correlations between axial protons on the same side of the ring can provide strong evidence for a specific chair conformation.

-

-

Variable Temperature (VT) NMR: To study the dynamics of conformational exchange, such as ring inversion and amide bond rotation. By acquiring spectra at different temperatures, the coalescence temperature (Tc) can be determined, and the free energy of activation (ΔG‡) for the conformational interchange can be calculated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Methodology:

-

Crystallization: Grow high-quality single crystals of the N-Boc protected piperidine. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of images while the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. A molecular model is then built into the electron density and refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of N-Boc protected piperidines.

Caption: Experimental workflow for the structural characterization of N-Boc piperidines.

Conclusion

The N-Boc protecting group plays a crucial role in dictating the structural features of piperidine derivatives. Its steric and electronic properties lead to a preference for specific conformations, which can be leveraged in rational drug design and stereoselective synthesis. A thorough structural characterization using a combination of NMR spectroscopy and X-ray crystallography is essential for a complete understanding of these important molecules. The methodologies and data presented in this guide provide a foundational understanding for researchers working with N-Boc protected piperidines.

Methodological & Application

Application Notes and Protocols for 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1-Boc-piperidine-4-carboxylic acid is a valuable synthetic building block in the field of peptide chemistry and drug discovery. Its unique structure, featuring a conformationally constrained piperidine scaffold, a benzyl group, and a Boc-protected amine, allows for the creation of novel peptides and peptidomimetics with enhanced biological activity and stability. The incorporation of this non-natural amino acid can introduce specific turns and folds into peptide backbones, leading to compounds with improved receptor affinity, selectivity, and resistance to enzymatic degradation.

These application notes provide a comprehensive overview of the use of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in peptide synthesis, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in its effective application.

Core Applications

The primary applications of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in peptide synthesis and drug discovery include:

-

Introduction of Conformational Constraints: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.

-

Synthesis of Peptidomimetics: This building block serves as a scaffold to mimic peptide secondary structures, such as β-turns, leading to the development of small molecule drugs with peptide-like activities but improved pharmacokinetic properties.

-

Drug Design and Structure-Activity Relationship (SAR) Studies: The benzyl group can be involved in crucial π-π or hydrophobic interactions with biological targets. The piperidine nitrogen can be further functionalized after Boc-deprotection, allowing for the exploration of SAR.[1][2]

Data Presentation

Table 1: Physicochemical Properties of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₈H₂₅NO₄ |

| Molecular Weight | 319.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |

Table 2: Typical Coupling Conditions and Efficiency for Incorporating 4-Benzyl-1-Boc-piperidine-4-carboxylic acid in SPPS

| Parameter | Condition | Expected Efficiency |

| Resin | Rink Amide or Wang Resin | >95% |

| Coupling Reagent | HBTU/HOBt or HATU | >95% |

| Base | N,N-Diisopropylethylamine (DIPEA) | >95% |

| Solvent | N,N-Dimethylformamide (DMF) | >95% |

| Reaction Time | 2 - 4 hours | >95% |

| Equivalents of Amino Acid | 3 - 5 equivalents | >95% |

| Equivalents of Coupling Reagent | 3 - 5 equivalents | >95% |

| Equivalents of Base | 6 - 10 equivalents | >95% |

Note: Coupling efficiency can be monitored by a qualitative ninhydrin test.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

This protocol outlines the steps for incorporating 4-Benzyl-1-Boc-piperidine-4-carboxylic acid into a peptide sequence using a manual Boc/Bzl SPPS strategy.

Materials:

-

Merrifield or MBHA resin

-

4-Benzyl-1-Boc-piperidine-4-carboxylic acid

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, p-thiocresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DCM for 2 x 2 minutes.[4]

-

Wash the resin with DCM (3x).

-

-

Coupling of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid:

-

In a separate vial, dissolve 4-Benzyl-1-Boc-piperidine-4-carboxylic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

-

HF Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Characterization by Mass Spectrometry

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Sample Preparation (ESI-MS):

-

Dissolve the purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid to a concentration of approximately 10-20 pmol/µL.

Data Acquisition:

-

Acquire a full MS scan to determine the molecular weight of the peptide.

-

Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence. The presence of the 4-benzyl-piperidine moiety will result in a characteristic mass shift in the fragment ions.

Visualizations

Caption: A generalized experimental workflow for the synthesis and evaluation of peptides containing 4-Benzyl-1-Boc-piperidine-4-carboxylic acid.

Caption: Logical relationship between the structural features of 4-Benzyl-1-Boc-piperidine-4-carboxylic acid and its applications and potential outcomes in drug discovery.

Conclusion